Cas no 1559033-49-6 (4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one)

4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 4-(1-methylethyl)-2-(2-pyrrolidinyl)-
- 4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one
- EN300-1125985
- 1559033-49-6
- AKOS018094026
-
- インチ: 1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3
- InChIKey: SGTWBAIHMXUZNB-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC(C(C)C)CC1C1CCCN1
計算された属性
- せいみつぶんしりょう: 209.177964357g/mol
- どういたいしつりょう: 209.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 0.980±0.06 g/cm3(Predicted)
- ふってん: 310.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 10.01±0.10(Predicted)
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125985-0.1g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1125985-0.25g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1125985-0.5g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1125985-1g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1125985-5.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1125985-10g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1125985-1.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1125985-10.0g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1125985-0.05g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1125985-2.5g |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one |
1559033-49-6 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
4-(propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-oneに関する追加情報
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one: A Comprehensive Overview
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one, also known by its CAS number 1559033-49-6, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclohexanones, which are six-membered cyclic ketones, and its structure incorporates both a propan-2-yl group and a pyrrolidin-2-yl group, making it a versatile molecule with potential applications in drug design and synthesis.
The molecular structure of 4-(Propan-2-yl)-2-(pyrrolidin-2-yl)cyclohexan-1-one is characterized by a cyclohexane ring with a ketone group at position 1. At position 4, there is a propan-2-yl substituent, which introduces branching into the molecule, while at position 2, there is a pyrrolidin-2-yl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its stability and ability to participate in various chemical reactions. This combination of structural features makes the compound an interesting subject for both theoretical and experimental studies.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic properties and reactivity of 4-(Propan-2-yl)-2-(pyrrolidin-2-y)l)cyclohexanone. Using quantum mechanical calculations, scientists have been able to map the molecular orbitals and predict the reactivity of this compound under different conditions. These studies have revealed that the presence of the pyrrolidine ring significantly influences the electronic distribution within the molecule, potentially making it more reactive towards nucleophilic attacks.
In terms of synthetic applications, 4-(Propan-something) has been explored as an intermediate in the synthesis of bioactive compounds. Its cyclohexanone core serves as a valuable scaffold for constructing more complex molecules with potential pharmacological activity. For instance, researchers have utilized this compound as a starting material for synthesizing analogs with anti-inflammatory and antioxidant properties. The ease with which this compound can be modified further highlights its utility in medicinal chemistry.
The biological activity of 4-(Propan-something) has also been a topic of recent research. Studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. While these findings are still preliminary, they suggest that further exploration into its pharmacological profile could yield promising results. Additionally, the compound's ability to interact with cellular receptors has been investigated, providing insights into its potential role in drug design.
From an environmental perspective, understanding the degradation pathways of 4-(Propan-something) is crucial for assessing its impact on ecosystems. Recent studies have employed advanced analytical techniques to study its biodegradation under various environmental conditions. These investigations have revealed that the compound undergoes hydrolytic cleavage under specific pH conditions, leading to the formation of less complex byproducts. Such information is vital for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 4-(Propan-something) represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in computational and experimental techniques, has opened new avenues for research and development. As our understanding of this compound continues to grow, it holds immense potential for contributing to advancements in medicine, materials science, and environmental chemistry.
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